methanone](/img/structure/B12624211.png)
[1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl](3,4,5-triethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy and ethoxy groups, contributing to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the hydroxyl group and the methoxy and ethoxy substituents. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone can be used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.
Industry
In industry, 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various industrial applications, including as a precursor for high-value products.
作用机制
The mechanism of action of 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone include other isoquinoline derivatives with methoxy and ethoxy substituents. Examples include:
- 1-(2,4-dimethoxyphenyl)-4a-hydroxyisoquinolin-2(1H)-ylmethanone
- 1-(2,4-dimethoxyphenyl)-4a-hydroxyisoquinolin-2(1H)-ylmethanone
Uniqueness
What sets 1-(2,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-ylmethanone apart is its specific combination of functional groups and the resulting chemical properties. The presence of both methoxy and ethoxy groups, along with the hydroxyl group, provides a unique reactivity profile and potential for diverse applications in various fields.
属性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
[1-(2,4-dimethoxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C30H41NO7/c1-6-36-25-17-20(18-26(37-7-2)28(25)38-8-3)29(32)31-16-15-30(33)14-10-9-11-23(30)27(31)22-13-12-21(34-4)19-24(22)35-5/h12-13,17-19,23,27,33H,6-11,14-16H2,1-5H3 |
InChI 键 |
TYVRKGHAEUBDFF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CCCCC3C2C4=C(C=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)

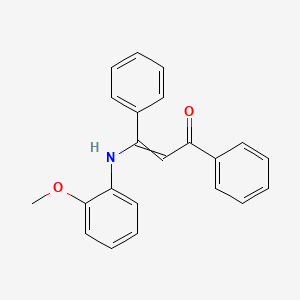
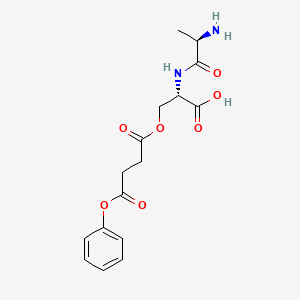
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
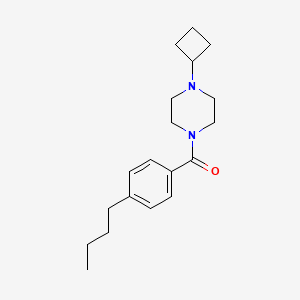
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
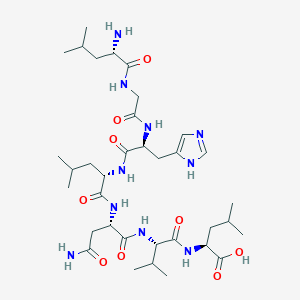
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
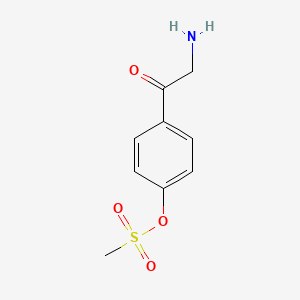
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
